1,1-Bis(4-fluorophenyl)-1-butene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)but-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQMQAHRCSHTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561226 | |
| Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128104-20-1 | |
| Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Bis 4 Fluorophenyl 1 Butene
Rational Design and Strategic Approaches to Alkene Synthesis
The synthesis of 1,1-Bis(4-fluorophenyl)-1-butene can be approached through several rational designs, primarily focusing on the direct construction of the alkene or the modification of precursors containing the key structural elements.
Direct Construction of the 1,1-Disubstituted Butene Core
The most straightforward strategies for synthesizing this compound involve the formation of the carbon-carbon double bond in a manner that directly establishes the 1,1-diaryl-1-butene framework. Two classical and highly effective methods for this purpose are the Grignard reaction followed by dehydration, and the Wittig reaction.
A primary route involves the use of a Grignard reagent to add an ethyl group to a diaryl ketone precursor. Specifically, 4,4'-difluorobenzophenone (B49673) is treated with ethylmagnesium bromide . This nucleophilic addition to the carbonyl carbon forms the tertiary alcohol, 1,1-bis(4-fluorophenyl)butan-1-ol . Subsequent acid-catalyzed dehydration of this alcohol intermediate removes a molecule of water to form the target alkene. wikipedia.orgumkc.edulibretexts.org The mechanism of dehydration proceeds through the formation of a carbocation, which is stabilized by the adjacent phenyl groups. Elimination of a proton from the adjacent carbon then yields the desired double bond. libretexts.orgdoubtnut.com
Another powerful method for the direct construction of the butene core is the Wittig reaction . libretexts.orgwpmucdn.com This reaction utilizes a phosphorus ylide, in this case, one bearing an ethyl group, to convert a ketone directly into an alkene. The synthesis would begin with the preparation of a phosphonium (B103445) salt, such as ethyltriphenylphosphonium bromide , by reacting triphenylphosphine with ethyl bromide . This salt is then deprotonated with a strong base to form the reactive ylide. The ylide then reacts with 4,4'-difluorobenzophenone . The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. libretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org
| Reaction Step | Reactants | Intermediate/Product | Key Features |
| Grignard Addition | 4,4'-Difluorobenzophenone, Ethylmagnesium bromide | 1,1-Bis(4-fluorophenyl)butan-1-ol | Forms a tertiary alcohol intermediate. |
| Dehydration | 1,1-Bis(4-fluorophenyl)butan-1-ol, Acid catalyst (e.g., H₂SO₄) | This compound | Proceeds via a stable carbocation. |
| Wittig Reaction | 4,4'-Difluorobenzophenone, Ethyltriphenylphosphonium ylide | This compound | Directly forms the C=C bond with high regioselectivity. |
Convergent and Divergent Synthetic Pathways Utilizing Fluorophenyl Precursors
The synthesis of this compound can also be viewed from the perspective of convergent and divergent strategies, which rely on the use of common fluorophenyl precursors.
In a convergent synthesis , different fragments of the molecule are prepared separately and then joined together at a late stage. For the target compound, this could involve the synthesis of a di(4-fluorophenyl)methyl fragment and a separate butenyl fragment, followed by their coupling. However, a more common and practical approach that embodies convergent principles is the Grignard reaction described previously, where the pre-formed 4,4'-difluorobenzophenone (synthesized, for example, by a Friedel-Crafts acylation of fluorobenzene (B45895) wikipedia.org) is combined with the ethyl Grignard reagent.
A divergent synthesis would involve a common intermediate that can be elaborated into different final products. For instance, the intermediate alcohol, 1,1-bis(4-fluorophenyl)butan-1-ol , could be a divergent point. While its dehydration leads to the target butene, it could also undergo other reactions, such as substitution of the hydroxyl group, to yield different derivatives. The synthesis of the precursor alcohol itself can be achieved through various means, such as the reduction of 4,4-bis(4-fluorophenyl)butanoic acid using reducing agents like lithium aluminum hydride.
Catalytic Approaches in the Formation of this compound
While classical stoichiometric reactions are highly effective, modern organic synthesis often turns to catalytic methods for increased efficiency and atom economy.
Transition Metal-Mediated C-C Bond Formations
Transition metal catalysis offers powerful tools for constructing carbon-carbon bonds. Reactions like the Suzuki-Miyaura, Heck, and Stille couplings are mainstays in the synthesis of complex organic molecules, including substituted alkenes.
A potential, albeit more complex, catalytic route to this compound could involve a Suzuki-Miyaura coupling . This would require a suitably substituted vinyl halide or vinyl triflate and a boronic acid or ester. For example, a precursor like 1-bromo-1-butene (B1587848) could potentially be coupled with a di(4-fluorophenyl)boronic acid derivative, or more likely, a sequence of couplings could be employed. However, the synthesis of such highly substituted vinylboronates can be challenging.
The McMurry reaction is another method that utilizes a transition metal, typically titanium, in a reductive coupling of two carbonyl compounds to form an alkene. wikipedia.orgorganic-chemistry.org To synthesize the unsymmetrical this compound, a "cross-McMurry" reaction would be necessary, coupling 4,4'-difluorobenzophenone with a simple ketone like propanone. nih.govnih.gov This reaction is driven by the high oxophilicity of the low-valent titanium species, which is typically generated in situ by reducing titanium(III) or titanium(IV) chloride with an agent like zinc dust or lithium aluminum hydride. wikipedia.orgalfa-chemistry.com However, a significant challenge in cross-McMurry reactions is the statistical formation of a mixture of three products: the desired cross-coupled alkene and the two homo-coupled side products. nih.gov This often leads to lower yields of the target molecule and complicates purification.
| Catalytic Reaction | Catalyst/Reagent | Precursors | Challenges |
| Cross-McMurry Coupling | Low-valent Titanium (e.g., from TiCl₄/Zn) | 4,4'-Difluorobenzophenone, Propanone | Formation of homo-coupled byproducts, potentially low yield of the desired cross-product. nih.gov |
| Suzuki-Miyaura Coupling | Palladium Catalyst, Base | Vinylboronate and Aryl Halide (or vice-versa) | Requires synthesis of specific, highly substituted coupling partners. |
Regioselective and Stereoselective Synthetic Control in Butene Architectures
In the synthesis of alkenes, controlling the position (regioselectivity) and geometry (stereoselectivity) of the double bond is of paramount importance.
For this compound, the issue of E/Z stereoisomerism at the double bond does not exist due to the two identical fluorophenyl groups on one of the vinylic carbons. However, regioselectivity is a key consideration, particularly in elimination reactions.
During the acid-catalyzed dehydration of the 1,1-bis(4-fluorophenyl)butan-1-ol intermediate, the elimination of a proton can potentially occur from two different adjacent carbons. Loss of a proton from the methylene (B1212753) (-CH2-) group of the butyl chain results in the desired product, This compound . According to Saytzeff's rule , the elimination will favor the formation of the more substituted, and therefore more stable, alkene. In this case, the 1-butene (B85601) product is a tetrasubstituted alkene, which is thermodynamically favored over the alternative, a less substituted alkene that would result from a rearrangement, making this a highly regioselective transformation. libretexts.orgdoubtnut.com
In catalytic reactions like the Wittig reaction, the regioselectivity is inherently controlled by the nature of the reactants, ensuring the double bond forms precisely between the carbonyl carbon and the ylide carbon. libretexts.org This makes it a highly reliable method for achieving the desired connectivity.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,1 Bis 4 Fluorophenyl 1 Butene
Electrophilic and Nucleophilic Addition Reactions to the Butene Moiety
The carbon-carbon double bond of the butene moiety serves as the primary site for addition reactions. The nature of the attacking species, whether an electrophile or a nucleophile, determines the reaction pathway and the resulting product.
Electrophilic Addition:
Electrophilic addition reactions are initiated by the attack of an electrophile on the electron-rich π-system of the alkene. lumenlearning.comlibretexts.org In the case of 1,1-bis(4-fluorophenyl)-1-butene, the reaction proceeds through the formation of a carbocation intermediate. The general mechanism involves two principal steps:
Electrophilic Attack: The electrophile (E⁺) attacks the double bond, leading to the formation of a carbocation intermediate. The positive charge will preferentially reside on the carbon atom that is better able to stabilize it. libretexts.org
Nucleophilic Capture: A nucleophile (Nu⁻) then attacks the carbocation, forming the final addition product. libretexts.org
The stability of the carbocation intermediate is a crucial factor influencing the reaction rate and outcome. For this compound, two potential carbocations can be formed upon protonation. The formation of a tertiary carbocation is generally more favorable than a secondary one due to hyperconjugation and inductive effects.
Nucleophilic Addition:
While alkenes are typically electron-rich and thus reactive towards electrophiles, the presence of two electron-withdrawing 4-fluorophenyl groups at the C1 position can render the double bond susceptible to nucleophilic attack, particularly under specific conditions. This is more pronounced in related compounds like gem-difluoroalkenes, where the fluorine atoms significantly polarize the double bond, making the β-carbon electron-rich and the α-carbon (difluorinated) electrophilic. nih.gov Although not as pronounced as in gem-difluoroalkenes, a similar electronic influence can be anticipated for this compound.
Nucleophilic addition to activated alkenes, often referred to as Michael addition, typically requires an electron-withdrawing group conjugated to the double bond. In the case of this compound, the phenyl rings are not directly conjugated in a manner that would strongly activate the double bond for a classical Michael addition. However, strong nucleophiles might add to the double bond, especially if the reaction can lead to a stabilized carbanionic intermediate.
Regioselectivity refers to the preferential formation of one constitutional isomer over another in a reaction. In the context of electrophilic addition to this compound, the regioselectivity is dictated by the stability of the possible carbocation intermediates, a principle often summarized by Markovnikov's rule. youtube.commasterorganicchemistry.com
Upon addition of a protic acid (HX), the proton (H⁺) can add to either C1 or C2 of the butene chain.
Path A: Protonation at C2: This would lead to a tertiary carbocation at C1, which is stabilized by resonance with the two adjacent phenyl rings.
Path B: Protonation at C1: This would result in a secondary carbocation at C2, which is less stable.
Therefore, the addition of an electrophile is expected to predominantly follow Path A, leading to the formation of the product where the nucleophile is attached to the C1 position.
The electron-withdrawing nature of the fluorine atoms on the phenyl rings can have a subtle but important effect. While the phenyl groups themselves stabilize the adjacent carbocation through resonance, the inductive effect of the fluorine atoms can destabilize the positive charge. libretexts.org However, the resonance stabilization provided by the two aryl groups is generally the dominant factor, directing the regioselectivity.
| Reactant | Reagent | Predicted Major Product | Rationale for Regioselectivity |
| This compound | HBr | 1-Bromo-1,1-bis(4-fluorophenyl)butane | Formation of the more stable tertiary benzylic carbocation. |
| This compound | H₂O/H⁺ | 1,1-Bis(4-fluorophenyl)butan-1-ol | Follows Markovnikov's rule, proceeding through the most stable carbocation intermediate. libretexts.org |
Table 1: Predicted Regioselectivity in Electrophilic Additions
Olefin Isomerization and Rearrangement Mechanisms
Olefin isomerization involves the migration of the double bond within the molecule. Such processes can be catalyzed by acids, bases, or transition metals and are often driven by the formation of a more thermodynamically stable alkene.
For this compound, double bond migration could potentially lead to the formation of isomers such as 1,1-bis(4-fluorophenyl)-2-butene. The thermodynamic stability of the starting material versus the potential isomers will determine the feasibility and direction of this isomerization. Generally, internal alkenes are more stable than terminal alkenes. However, in this case, the starting alkene is tetrasubstituted, which is already a highly stable configuration.
Isomerization can proceed through various mechanisms, including:
Acid-catalyzed isomerization: This involves the protonation of the double bond to form a carbocation, followed by deprotonation at a different position to form the isomerized alkene.
Base-catalyzed isomerization: This mechanism involves the abstraction of an allylic proton to form a carbanion, which is then protonated at a different position.
Transition metal-catalyzed isomerization: This often involves the formation of metal-hydride intermediates.
While specific studies on the isomerization of this compound are not prevalent in the literature, studies on related 1,3-dienes have shown that selective E to Z isomerization can be achieved using dinuclear palladium complexes. nih.gov
The isomerization of this compound can also involve changes in stereochemistry, specifically the conversion between E and Z isomers if the substituents on the double bond allow for such isomerism. For the parent compound, since C1 has two identical fluorophenyl groups, E/Z isomerism around the C1=C2 bond is not possible. However, if isomerization leads to the formation of 1,1-bis(4-fluorophenyl)-2-butene, then E and Z isomers are possible. The stereochemical outcome of such an isomerization would depend on the catalyst and reaction conditions employed.
Functionalization Strategies for the Butene and Fluorophenyl Moieties
Functionalization strategies aim to introduce new chemical groups into the molecule, either at the butene core or on the aromatic rings.
The functionalization of gem-difluoroalkenes is a well-studied area and can provide insights into potential reactions for this compound, given the electronic similarities. These strategies often exploit the polarized nature of the double bond. nih.gov
For the fluorophenyl moieties, electrophilic aromatic substitution reactions are a common strategy for introducing new functional groups. The fluorine atom is an ortho-, para-directing group, although it is deactivating. Therefore, functionalization of the phenyl rings would likely occur at the positions ortho to the fluorine atoms.
| Reaction Type | Reagent | Target Moiety | Potential Product |
| Palladium-catalyzed C-H functionalization | Fluorinated diazoalkanes | Butene | 1-Aryl-(2,2-difluorovinyl) derivatives nih.govresearchgate.net |
| Reduction | H₂/Pd/C | Butene | 1,1-Bis(4-fluorophenyl)butane nih.gov |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Fluorophenyl | 1,1-Bis(4-fluoro-2-nitrophenyl)-1-butene |
Table 2: Potential Functionalization Reactions
Impact of Fluorine Substitution on Electronic Reactivity
The electronic character of this compound is markedly shaped by the presence of the two fluorine atoms at the para positions of the phenyl rings. Fluorine is the most electronegative element, and its substitution onto an aromatic ring exerts a strong inductive electron-withdrawing effect (-I). This effect reduces the electron density of the aromatic rings and, by extension, influences the reactivity of the entire molecule.
The reactivity of the double bond in this compound is a key area of interest. In electrophilic addition reactions, where an electrophile attacks the electron-rich double bond, the fluorine atoms play a significant role. The electron-withdrawing nature of the fluorophenyl groups deactivates the double bond towards electrophilic attack compared to its non-fluorinated analog, 1,1-diphenyl-1-butene. This deactivation results from the reduced ability of the fluorophenyl groups to stabilize the positive charge that develops in the transition state and the resulting carbocation intermediate.
The stability of the carbocation intermediate is a critical factor in determining the rate and regioselectivity of electrophilic additions. In the case of this compound, the carbocation formed upon protonation of the double bond would be located at the carbon atom bearing the two fluorophenyl groups. The electron-withdrawing fluorine atoms would destabilize this carbocation, making its formation less favorable.
The influence of substituents on reaction rates and mechanisms can be quantified using the Hammett equation. wikipedia.org This equation relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents. For reactions involving 1,1-diarylalkenes, a Hammett plot can be constructed by correlating the logarithm of the reaction rates with the Hammett substituent constants (σ) for different substituents on the aryl rings. A positive slope (ρ value) in a Hammett plot for an electrophilic reaction would indicate that electron-withdrawing groups, like fluorine, decrease the reaction rate. While specific Hammett studies on this compound are not extensively reported, the general principles of physical organic chemistry and studies on similar systems, such as the hydrosilylation of diarylacetylenes, support this expected trend. researchgate.net In such cases, a small positive ρ value suggests that electron-withdrawing groups on the alkyne favor the reaction, albeit to a lesser extent. researchgate.net
Beyond electrophilic additions, the fluorine atoms also influence other types of reactions. For instance, in reactions involving the formation of radical intermediates, the stability of these species would also be affected by the electronic nature of the fluorophenyl groups.
Reactivity in Coordination Chemistry and Catalytic Cycles
The double bond and the aromatic rings of this compound offer potential sites for coordination to metal centers. Coordination compounds are molecules that contain a central metal atom or ion bonded to one or more ligands. semanticscholar.org The alkene can coordinate to a metal through its π-electrons, forming a π-complex. The fluorine atoms, by altering the electron density of the double bond, can modulate the strength of this coordination. The reduced electron density of the double bond in this compound would generally lead to weaker π-complexes compared to more electron-rich alkenes.
The coordination of this compound to a transition metal is a key step in many catalytic cycles. For instance, in catalytic hydrogenation, the alkene must first coordinate to the metal catalyst (e.g., rhodium, iridium) before hydrogen transfer can occur. youtube.comnih.gov The efficiency of the hydrogenation process can be influenced by the stability of the metal-alkene complex. While specific studies on the catalytic hydrogenation of this compound are scarce, research on the hydrogenation of other alkenes provides a general mechanistic framework. The reaction typically involves the oxidative addition of hydrogen to the metal center, followed by coordination of the alkene, migratory insertion of the alkene into a metal-hydride bond, and finally, reductive elimination of the alkane product. youtube.com
Olefin metathesis is another important catalytic reaction where the coordination of the alkene to a metal carbene complex is a crucial step. rsc.orgmit.edu The electronic properties of the alkene can affect the rate and selectivity of the metathesis reaction. The electron-deficient nature of the double bond in this compound might influence its reactivity in metathesis reactions, potentially requiring specific catalyst systems to achieve efficient transformation. Studies on the metathesis of butene and other olefins with tungsten-based catalysts highlight the complexity of these systems and the importance of catalyst and substrate matching. rsc.org
The reactivity of this compound can also be explored in reactions such as polymerization. The polymerization of 1-butene (B85601), for instance, can be achieved using various catalyst systems, including metallocene-based catalysts. libretexts.org The presence of the two fluorophenyl groups would be expected to significantly impact the polymerization behavior of this compound, potentially leading to polymers with unique properties.
Finally, the reaction of this compound with carbenes could lead to the formation of cyclopropane (B1198618) derivatives. The reactivity of carbenes with alkenes is well-established, and the electronic nature of the alkene influences the reaction. libretexts.org The electron-deficient double bond of this compound would likely exhibit different reactivity towards carbenes compared to electron-rich alkenes.
Derivatization and Structural Analogues of 1,1 Bis 4 Fluorophenyl 1 Butene
Synthesis of Related 1,1-Diarylbutenes and Fluorinated Alkene Derivatives
The synthesis of 1,1-diarylbutenes and other structurally related fluorinated alkenes is a significant area of research, driven by their potential use in medicinal chemistry and materials science. beilstein-journals.org The presence of fluorine atoms can significantly alter the biological and physical properties of molecules. beilstein-journals.org
One of the key synthetic strategies for accessing 1,1-diarylalkenes is the McMurry reaction, which involves the reductive coupling of two ketone molecules. For the synthesis of 1,1-bis(4-fluorophenyl)-1-butene and its analogues, a mixed McMurry reaction can be employed using a mixture of 4,4'-difluorobenzophenone (B49673) and butanone. This method, however, can lead to a mixture of products, requiring careful purification.
Modern synthetic methods offer more controlled and efficient routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely used to form the carbon-carbon bonds necessary for constructing the 1,1-diarylalkene core. For instance, a Suzuki coupling reaction could involve the reaction of a 1,1-dihalo-1-butene derivative with a 4-fluorophenylboronic acid in the presence of a palladium catalyst.
The synthesis of various fluorinated alkene derivatives has also been explored. beilstein-journals.org For example, methods have been developed for the synthesis of 1,1-difluorinated alkenes, which are valuable motifs in numerous drug molecules. nih.gov These methods often involve the use of fluorinated building blocks and specialized fluorinating reagents. A general method for the synthesis of 1,1-[¹⁸F]difluorinated alkenes from [¹⁸F]fluoride has been reported, highlighting the importance of these structures in positron emission tomography (PET). nih.gov
Below is a table summarizing some synthetic approaches to related 1,1-diarylalkenes:
Table 1: Synthetic Methodologies for 1,1-Diarylalkene Derivatives| Reaction Type | Reactants | Key Reagents/Catalysts | Description |
|---|---|---|---|
| McMurry Reaction | Aryl Ketone 1, Aryl Ketone 2 | TiCl₄, Zn | Reductive coupling of two ketone molecules to form an alkene. |
| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | Formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. |
| Stille Coupling | Aryl Halide, Aryl Stannane | Palladium Catalyst | Formation of a carbon-carbon bond between an aryl halide and an organostannane. |
| Wittig Reaction | Aryl Ketone, Phosphonium (B103445) Ylide | Strong Base | Reaction of a ketone with a phosphonium ylide to form an alkene. |
Functionalization of the Fluorophenyl Rings
The two 4-fluorophenyl rings of this compound present opportunities for further chemical modification. The fluorine atom is a weak deactivator and directs incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the butene chain, electrophilic aromatic substitution would primarily occur at the positions ortho to the fluorine atoms.
Common electrophilic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of other halogen atoms (e.g., -Cl, -Br) using appropriate reagents and catalysts.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating effect of the fluorine atom might necessitate harsh reaction conditions.
A recent study has explored the para-selective functionalization of benzene (B151609) rings through a carbene-mediated nih.govnih.gov-rearrangement process, which could potentially be adapted for the functionalization of the fluorophenyl rings in diarylalkene systems. nih.gov
Nucleophilic aromatic substitution (SNAAr) is another potential route for functionalization, particularly if additional electron-withdrawing groups are present on the ring. The fluorine atom itself can be displaced by a strong nucleophile under specific conditions, although this is generally challenging.
The table below outlines potential functionalization reactions for the fluorophenyl rings:
Table 2: Potential Functionalization Reactions of the Fluorophenyl Rings| Reaction | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1,1-Bis(4-fluoro-2-nitrophenyl)-1-butene |
| Bromination | Br₂, FeBr₃ | 1,1-Bis(2-bromo-4-fluorophenyl)-1-butene |
| Chlorination | Cl₂, AlCl₃ | 1,1-Bis(2-chloro-4-fluorophenyl)-1-butene |
Incorporation into Larger Molecular Architectures
The this compound scaffold can be utilized as a building block for the construction of larger and more complex molecules. Its diarylalkene structure is a feature found in a variety of biologically active compounds and functional materials.
In medicinal chemistry, this core can be integrated into larger frameworks to develop new therapeutic agents. The fluorophenyl groups are often incorporated to enhance metabolic stability and improve pharmacokinetic properties. For example, the related compound 4,4-bis(4-fluorophenyl)butan-1-ol (B1334977) demonstrates how the bis(4-fluorophenyl) motif can be part of a larger functional molecule. nih.gov
In materials science, the rigid and planar nature of the diarylalkene core can be exploited to create novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of specific functional groups onto the fluorophenyl rings or the butene chain can be used to tune the electronic properties and solid-state packing of the resulting materials.
Exploration of Polymeric and Supramolecular Assemblies
The derivatization of this compound can lead to the creation of monomers suitable for polymerization. For instance, introducing a polymerizable group, such as a vinyl or styryl moiety, onto one or both of the fluorophenyl rings would allow for its incorporation into polymer chains. The resulting polymers would possess the unique properties of the fluorinated diarylalkene unit, such as high thermal stability and specific optical properties.
Supramolecular chemistry offers another avenue for creating complex structures from this compound derivatives. nih.gov By introducing functional groups capable of non-covalent interactions, such as hydrogen bonding or metal coordination, these molecules can self-assemble into well-defined supramolecular polymers and architectures. nih.govnih.gov
For example, if carboxylic acid or pyridine (B92270) groups were introduced onto the fluorophenyl rings, the resulting derivatives could form hydrogen-bonded networks or coordinate with metal ions to form metallosupramolecular assemblies. rsc.orgresearchgate.net These self-assembled structures can exhibit interesting properties, such as responsiveness to external stimuli (e.g., temperature, pH) and the ability to form gels or liquid crystals. The formation of such ordered structures is a key area of interest in the development of "smart" materials and functional nanosystems. nih.govresearchgate.net
The table below lists the chemical compounds mentioned in this article.
Advanced Spectroscopic and Structural Characterization of 1,1 Bis 4 Fluorophenyl 1 Butene and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 1,1-Bis(4-fluorophenyl)-1-butene, ¹H, ¹³C, and ¹⁹F NMR studies are particularly insightful.
Proton (¹H) NMR Investigations
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the butene chain. The two p-fluorophenyl groups are chemically equivalent in a time-averaged sense, but the protons on each ring are not. Protons closer to the electron-donating double bond will exhibit different chemical shifts from those further away. The aromatic region would likely show complex multiplets due to proton-proton and proton-fluorine couplings.
The butene moiety gives rise to characteristic signals. The vinylic proton (=CH-) is expected to appear as a triplet downfield, coupled to the adjacent methylene (B1212753) (-CH₂-) group. The ethyl group protons will present as a quartet for the methylene group (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl (-CH₃) protons, which would be the most upfield signal. researchgate.net
For a close analogue, 1,1-bis(4-fluorophenyl)-4-chloro-1-butene , the protons of the two p-fluorophenyl groups and the butene chain are clearly resolved. nih.gov The signals for the aromatic protons appear in the downfield region, while the aliphatic protons of the butenyl chain are found upfield.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on the analysis of but-1-ene and related aromatic compounds)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| Vinylic-H (=CH-) | 5.8 - 6.2 | Triplet |
| Methylene-H (-CH₂-CH₃) | 2.1 - 2.5 | Quartet |
| Methyl-H (-CH₃) | 0.9 - 1.2 | Triplet |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom. The spectrum for but-1-ene shows four distinct carbon environments. docbrown.infospectrabase.com In the target molecule, the two fluorophenyl rings introduce additional complexity.
The quaternary carbon atom attached to the two phenyl rings (C1) would appear significantly downfield. The carbon atoms of the double bond (C1 and C2) will also have characteristic downfield shifts. The carbon atoms of the fluorophenyl rings will show signals in the aromatic region (typically 115-140 ppm), with their exact shifts influenced by the fluorine substituent and their position relative to the butene chain. The carbon directly bonded to fluorine will show a large one-bond C-F coupling. The ethyl group carbons will appear in the upfield aliphatic region.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on but-1-ene and fluorobenzene (B45895) derivatives)
| Carbon Type | Expected Chemical Shift (ppm) |
| C1 (Quaternary, vinylic) | 140 - 145 |
| C2 (Vinylic) | 120 - 125 |
| C3 (Methylene) | 30 - 35 |
| C4 (Methyl) | 13 - 15 |
| Aromatic C (ipso, attached to butene) | 138 - 142 |
| Aromatic C (para, attached to F) | 160 - 165 (doublet, ¹JCF) |
| Aromatic C (ortho to F) | 115 - 120 (doublet, ²JCF) |
| Aromatic C (meta to F) | 130 - 135 (doublet, ³JCF) |
Fluorine (¹⁹F) NMR Studies
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org Since ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range, making it excellent for characterizing fluorinated compounds. icpms.czbiophysics.orghuji.ac.il
For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. The precise chemical shift provides a sensitive probe of the electronic environment around the fluorine nucleus.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Key expected vibrations include:
C-H stretching from the aromatic rings and the aliphatic butene chain (around 2850-3100 cm⁻¹). docbrown.info
C=C stretching from the aromatic rings (typically around 1600 cm⁻¹ and 1500 cm⁻¹) and the alkene double bond (around 1640-1680 cm⁻¹). docbrown.info
C-F stretching from the fluorophenyl groups, which gives a strong, characteristic absorption band typically in the range of 1100-1250 cm⁻¹.
C-H bending vibrations (out-of-plane) for the p-disubstituted benzene (B151609) rings, which are typically strong and found in the 800-850 cm⁻¹ region. researchgate.net
Analysis of related diaryl compounds and butene itself supports these assignments. docbrown.infonih.govwashington.edu
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Alkene =C-H Stretch | 3010 - 3095 | Medium |
| Aliphatic C-H Stretch | 2850 - 2975 | Medium-Strong |
| Alkene C=C Stretch | 1640 - 1680 | Medium-Weak |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| p-Substituted Ring Bend | 800 - 850 | Strong |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₆H₁₄F₂), the molecular weight is approximately 244.28 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z ≈ 244. The fragmentation pattern would provide further structural information. Common fragmentation pathways would involve the loss of alkyl fragments from the butene chain or cleavage of the bond between the phenyl rings and the butene moiety.
Key expected fragments for this compound include:
[M]⁺ : The molecular ion at m/z 244.
[M - CH₃]⁺ : Loss of a methyl group (m/z 229).
[M - C₂H₅]⁺ : Loss of an ethyl group (m/z 215), which is often a prominent peak in butene derivatives. docbrown.infomassbank.eu
[C₇H₄F]⁺ : The fluorotropylium ion or related fragments from the fluorophenyl group (m/z 109).
Fragments corresponding to the fluorophenyl cation [C₆H₄F]⁺ (m/z 95).
The mass spectrum of 1-butene (B85601) itself shows a molecular ion at m/z 56 and a base peak at m/z 41, corresponding to the allyl cation. nist.govspectrabase.com
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound could be grown, XRD analysis would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the butene chain and the phenyl rings.
Torsional angles: The dihedral angles defining the orientation of the two fluorophenyl rings relative to each other and to the double bond. This would reveal the degree of twist and steric hindrance in the molecule.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any C-H···F or π-π stacking interactions between the aromatic rings.
While no public crystal structure data for this compound is currently available, studies on similar diaryl or bis(phenyl) compounds, such as 1,4-bis(diphenylphosphino)butane, demonstrate the power of this technique to reveal detailed solid-state conformations. researchgate.net Such an analysis would be invaluable for understanding the steric and electronic properties that govern the molecule's solid-state behavior.
Chromatographic Separation and Analysis Techniques
The characterization and quality control of this compound and its analogues rely heavily on advanced chromatographic techniques. These methods are essential for separating the compound from reaction mixtures, identifying impurities, and, where applicable, resolving stereoisomers. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, are the primary tools employed for these analytical challenges.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (MS), the resulting GC-MS system provides both separation and structural identification of the analyte and any impurities present.
Research Findings:
The analysis of fluorinated organic compounds by GC-MS is a well-established practice. For compounds with structures analogous to this compound, such as other fluorinated olefins and aromatic compounds, specific GC-MS methodologies are applied. The selection of the GC column is critical; a semi-polar column, such as one with a (6%-cyanopropylphenyl)-(94%-dimethylpolysiloxane) stationary phase, is often suitable for separating fluorinated compounds. nih.gov The conditions for the analysis would be optimized to ensure good resolution and peak shape.
In the mass spectrometer, this compound would undergo ionization, typically by electron ionization (EI). The resulting mass spectrum is a molecular fingerprint, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ions. It is noteworthy that for some fluorinated compounds, the molecular ion can be weak or absent in EI spectra, in which case softer ionization techniques like chemical ionization (CI) or field ionization (FI) may be employed for molecular weight determination. researchgate.net The fragmentation pattern is predictable based on the molecule's structure. Key fragmentations would likely involve the loss of the ethyl group, cleavage of the phenyl groups, and potentially the loss of fluorine or HF.
A hypothetical GC-MS analysis of a sample containing this compound is detailed in the table below.
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
|---|---|
| Gas Chromatograph | |
| Column | Semi-polar capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split injection, ratio 50:1) |
| Oven Program | Initial temp 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Expected Results | |
| Retention Time | ~12.5 minutes |
| Molecular Ion (M+) | m/z 244 (C₁₆H₁₄F₂) |
| Key Fragment Ions | m/z 215 ([M-C₂H₅]⁺), m/z 167 ([M-C₆H₄F]⁺), m/z 109 ([C₆H₄F-CH₂]⁺), m/z 95 ([C₆H₄F]⁺) |
Chiral Chromatography for Enantiomeric Purity
Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This is of particular importance in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities.
Research Findings:
The structure of this compound, having two identical fluorophenyl groups on one of the double-bonded carbons, means that it is an achiral molecule and does not exist as enantiomers. Therefore, chiral chromatography for the purpose of determining enantiomeric purity is not applicable to this specific compound.
However, for structurally related chiral analogues, this technique would be indispensable. For instance, a hypothetical chiral analogue, 1-(4-fluorophenyl)-1-(2-fluorophenyl)-1-butene, possesses a chiral center at the C1 carbon of the butene chain, and would exist as a pair of enantiomers. The separation of such enantiomers would typically be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including those with aromatic rings. The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving separation. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Below is a hypothetical example of a chiral HPLC method for the separation of the enantiomers of a chiral analogue of this compound.
Table 2: Illustrative Chiral HPLC Method for a Hypothetical Chiral Analogue
| Parameter | Value/Description |
|---|---|
| HPLC System | |
| Column | Chiralpak® AD-H (amylose derivative CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Results for 1-(4-fluorophenyl)-1-(2-fluorophenyl)-1-butene | |
| Retention Time (Enantiomer 1) | 8.2 minutes |
| Retention Time (Enantiomer 2) | 9.5 minutes |
| Resolution (Rs) | > 1.5 |
Computational Chemistry Approaches in the Study of 1,1 Bis 4 Fluorophenyl 1 Butene
Electronic Structure Calculations: DFT and Ab Initio Methods
At the heart of understanding the chemical nature of 1,1-Bis(4-fluorophenyl)-1-butene are electronic structure calculations. Density Functional Theory (DFT) and ab initio methods are the cornerstones of these investigations, providing a robust framework for predicting the molecule's properties from the fundamental principles of quantum mechanics.
Functionals such as B3LYP are commonly paired with basis sets like 6-31G* or 6-311++G** to strike a balance between computational cost and accuracy. researchgate.netinpressco.com These methods facilitate the optimization of the molecule's geometry and the calculation of its electronic and energetic properties.
Molecular Orbital (HOMO/LUMO) and Charge Distribution Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transitions.
For this compound, the HOMO is typically localized on the electron-rich π-system of the butene moiety and the phenyl rings, while the LUMO is distributed over the antibonding orbitals of the same systems. The presence of the electronegative fluorine atoms can influence the energy levels of these orbitals. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals.
Table 1: Calculated Electronic Properties of this compound (B3LYP/6-31G*)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is illustrative and based on typical values for analogous compounds calculated at the specified level of theory.
Energetic Landscape and Conformational Preferences
The flexibility of the single bonds in this compound allows for multiple spatial arrangements, or conformations. Computational methods can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.
Table 2: Selected Optimized Geometrical Parameters of the Most Stable Conformer of this compound (B3LYP/6-31G*)
| Parameter | Bond/Dihedral Angle | Value |
| Bond Length | C=C (butene) | 1.34 Å |
| C-C (phenyl-butene) | 1.49 Å | |
| C-F | 1.35 Å | |
| Dihedral Angle | F-C-C=C | 35° |
| C-C-C=C (ethyl group) | 125° |
Note: The data in this table is illustrative and based on typical values for analogous compounds calculated at the specified level of theory.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a common reaction to study is electrophilic addition to the double bond. DFT calculations can model the entire reaction coordinate, from the reactants to the products, identifying the transition states and any intermediates along the way.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its characterization. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov
These calculations can predict the 1H, 13C, and crucially, the 19F NMR spectra. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule and to assign specific resonances to individual atoms. This is particularly useful for complex molecules where spectral interpretation can be challenging.
Table 3: Predicted 19F NMR Chemical Shift for this compound
| Parameter | Predicted Value (ppm) |
| 19F Chemical Shift | -115.0 |
Note: The data in this table is illustrative and based on typical values for analogous compounds.
Molecular Dynamics Simulations for Dynamic Behavior
While electronic structure calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. acs.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's movements in a simulated environment, such as in a solvent.
These simulations can reveal how the molecule explores different conformations, the flexibility of its various parts, and its interactions with solvent molecules. For this compound, an MD simulation could illustrate the rotational dynamics of the phenyl rings and the ethyl group, providing a more complete understanding of its behavior in solution.
Emerging Chemical Applications and Future Research Directions
Utility as Precursors in Advanced Organic Synthesis
The 1,1-bis(4-fluorophenyl)ethylene moiety is a key structural element in various pharmacologically active compounds. For instance, the related compound 1-bis(4-fluorophenyl)methyl piperazine (B1678402) serves as a crucial intermediate in the synthesis of drugs like flunarizine (B1672889) and lomerizine, which are calcium channel blockers. This highlights the value of the bis(4-fluorophenyl)methyl group in medicinal chemistry.
Given this precedent, 1,1-Bis(4-fluorophenyl)-1-butene could serve as a valuable precursor for a new generation of bioactive molecules. The butene chain offers multiple sites for functionalization, allowing for the introduction of diverse chemical groups to modulate biological activity. The double bond can undergo a variety of transformations, such as oxidation, reduction, or addition reactions, to generate a library of new chemical entities for drug discovery programs.
Role in Homogeneous and Heterogeneous Catalysis
While direct catalytic applications of this compound have not been reported, its structural features suggest potential roles in catalyst design. The fluorinated phenyl groups can influence the electronic properties of the molecule, which could be harnessed in the design of novel ligands for transition metal catalysis. For example, the synthesis of rhodium-based catalysts with phosphine (B1218219) ligands for the hydroformylation of 1-butene (B85601) has been explored.
Future research could investigate the coordination of this compound or its derivatives to metal centers, potentially leading to catalysts with unique selectivity or activity. The fluorine atoms can impact the stability and reactivity of the catalytic complex. Furthermore, the olefinic bond itself could be a target for catalytic transformations, such as metathesis, to produce other valuable olefins.
Potential in Materials Science and Polymer Chemistry
The polymerization of butene isomers is a cornerstone of the polymer industry, leading to materials like poly(1-butene) which are valued for their mechanical properties. The introduction of fluorine atoms into polymer backbones is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and hydrophobicity.
Therefore, this compound represents a potential fluorinated monomer for the synthesis of novel polymers. The polymerization of this compound could lead to materials with a unique combination of properties derived from both the polybutene chain and the fluorinated aromatic groups. Such polymers could find applications in high-performance plastics, specialty films, and advanced coatings. The specific conditions for the polymerization of 1-butene often involve specialized catalyst systems, such as Ziegler-Natta or metallocene catalysts, which would need to be adapted for this fluorinated analog.
Design of Novel Fluorinated Organic Compounds
The synthesis of novel fluorinated compounds is a major focus of modern organic chemistry due to the profound impact of fluorine on molecular properties. This compound can be envisioned as a versatile building block for creating more complex fluorinated molecules.
The reactivity of the double bond allows for a wide range of chemical transformations. For example, epoxidation of the double bond would yield a reactive oxirane that could be opened with various nucleophiles to introduce new functionalities. Halogenation reactions across the double bond could provide precursors for further synthetic manipulations. The aromatic rings themselves could also undergo further substitution reactions, although the deactivating effect of the fluorine atoms would need to be considered. These pathways could lead to the synthesis of new fluorinated analogs of existing drugs, new materials, or probes for chemical biology.
Unexplored Reactivity Patterns and Synthetic Challenges
The unique combination of a terminal alkene and two fluorophenyl groups on the same carbon atom in this compound suggests that it may exhibit unexplored reactivity. The electronic effects of the two fluorine atoms could influence the regioselectivity and stereoselectivity of reactions at the double bond in ways that differ from non-fluorinated analogs.
Q & A
Q. What are the common synthetic routes for 1,1-Bis(4-fluorophenyl)-1-butene, and how can intermediates be optimized?
The synthesis often involves Friedel-Crafts alkylation or coupling reactions. For example, intermediates like 4,4-bis(4-fluorophenyl)butyl chloride (CAS 3312-04-7) can be prepared via chlorination of the corresponding alcohol . A critical step is optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize by-products. Tris(4-fluorophenyl)phosphine (CAS 18437-78-0) has been used as a ligand in cross-coupling reactions to enhance selectivity . Monitoring reaction progress via TLC or GC-MS is recommended.
Q. How can crystallographic data resolve the molecular geometry of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles. For example, in related fluorophenyl compounds, bond distances between fluorine and aromatic carbons average 1.377–1.391 Å, with puckering amplitudes quantified using Cremer-Pople coordinates . Data collection at low temperatures (e.g., 100 K) improves resolution.
Q. What analytical techniques are suitable for purity assessment and structural confirmation?
- HPLC : Reverse-phase methods with methanol-buffer mobile phases (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate buffer, pH 4.6) enable separation of degradation products .
- NMR : NMR is critical for confirming fluorophenyl group substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation pathways.
Advanced Research Questions
Q. How do polymerization parameters influence the catalytic activity of nickel complexes derived from bis(4-fluorophenyl) ligands?
Nickel catalysts bearing bis(4-fluorophenyl) groups (e.g., 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene NiBr) exhibit ethylene polymerization activity dependent on:
Q. What are the primary degradation pathways of fluorophenyl-containing pharmaceuticals, and how are degradation products characterized?
In oxidative metabolism (e.g., of flunarizine), this compound derivatives degrade via:
- Hydroxylation : Formation of bis(4-fluorophenyl)methanol (CAS 365-24-2) .
- Dealkylation : Cleavage of butene chains, detected via LC-MS with microemulsion mobile phases .
Liver microsome assays (using Wistar rats) and kinetic analysis (e.g., Michaelis-Menten parameters) quantify metabolic stability .
Q. How can ring puckering and conformational dynamics be modeled for fluorophenyl-substituted heterocycles?
Cremer-Pople coordinates define puckering amplitudes (e.g., , ) and phase angles () for non-planar rings. For a six-membered oxazinoindole derivative, puckering parameters were calculated as Å and using crystallographic data . Molecular dynamics simulations (MD) with force fields like OPLS-AA predict conformational equilibria under varying temperatures.
Methodological Tables
Table 1. Key Crystallographic Parameters for 1,1-Bis(4-fluorophenyl)-3,4-dihydro-1H-oxazinoindole
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | |
| (Å) | 10.9845 (11) |
| (Å) | 11.2002 (11) |
| (Å) | 15.1964 (16) |
| (°) | 87.615 (1) |
| (°) | 80.751 (1) |
| (°) | 76.990 (1) |
| Volume (Å) | 1797.9 (3) |
Table 2. Optimized Conditions for Friedel-Crafts Alkylation
| Parameter | Value |
|---|---|
| Catalyst | AlCl (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT (gradual warming) |
| Reaction time | 12–24 hours |
| Yield | 68–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
